In-Depth Technical Guide: 2-(6-Methylpyridin-3-yl)acetic acid
In-Depth Technical Guide: 2-(6-Methylpyridin-3-yl)acetic acid
CAS Number: 19733-96-1
This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-3-yl)acetic acid, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.
Physicochemical Properties
2-(6-Methylpyridin-3-yl)acetic acid is a pyridine derivative containing a carboxylic acid functional group.[1] It is typically a solid at room temperature and finds its primary application as a building block in the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 19733-96-1 | [2][3][4][5] |
| Molecular Formula | C8H9NO2 | [2][3][5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Melting Point | 73-74 °C | [5] |
| Boiling Point | 298.721 °C at 760 mmHg | [3] |
| Density | 1.196 g/cm³ | [3] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [1] |
| Synonyms | (6-methyl-3-pyridyl)acetic acid, 6-methyl-3-pyridineacetic acid | [1][2] |
Synthesis
A definitive, publicly available, and detailed experimental protocol for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid is not extensively documented in peer-reviewed literature, as it is primarily an intermediate. However, a plausible and common synthetic route for this class of compounds is the hydrolysis of the corresponding nitrile, 2-(6-methylpyridin-3-yl)acetonitrile. This two-step process would involve the cyanomethylation of a 6-methyl-3-halopyridine followed by hydrolysis.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-(6-methylpyridin-3-yl)acetonitrile
This step involves the reaction of 3-chloro-6-methylpyridine with a cyanide source, such as sodium cyanide, often catalyzed by a palladium complex.
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To a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridine (1 equivalent), sodium cyanide (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), and a phosphine ligand such as Xantphos (0.04 equivalents).
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Add a suitable anhydrous solvent, such as dioxane or toluene.
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Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(6-methylpyridin-3-yl)acetonitrile.
Step 2: Hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile to 2-(6-Methylpyridin-3-yl)acetic acid
The nitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is presented here.
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To a round-bottom flask, add 2-(6-methylpyridin-3-yl)acetonitrile (1 equivalent) and a solution of concentrated hydrochloric acid or sulfuric acid (e.g., 6M HCl).
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Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.
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Cool the reaction mixture to room temperature and then in an ice bath.
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Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) using a base, such as a saturated solution of sodium hydroxide, to precipitate the product.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield 2-(6-Methylpyridin-3-yl)acetic acid.
Applications in Drug Development
The primary documented application of 2-(6-Methylpyridin-3-yl)acetic acid is as a crucial intermediate in the synthesis of Etoricoxib . Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and other inflammatory conditions.
In the synthesis of Etoricoxib, 2-(6-Methylpyridin-3-yl)acetic acid or its derivatives are used to construct the core structure of the final drug molecule. Patents describing the synthesis of Etoricoxib often refer to precursors that would be derived from 2-(6-Methylpyridin-3-yl)acetic acid, highlighting its importance in the manufacturing process of this widely used pharmaceutical agent.
Biological Activity and Signaling Pathways
As a synthetic intermediate, there is a lack of published data on the specific biological activity or interaction with signaling pathways of 2-(6-Methylpyridin-3-yl)acetic acid itself. Its significance lies in its incorporation into the structure of pharmacologically active compounds like Etoricoxib. The biological activity of Etoricoxib is well-characterized and involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry would be essential for the structural confirmation and purity assessment of 2-(6-Methylpyridin-3-yl)acetic acid. While specific spectra are not provided here, they are typically available from commercial suppliers or can be obtained upon synthesis and purification.
Safety Information
For research and development purposes, 2-(6-Methylpyridin-3-yl)acetic acid should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]
